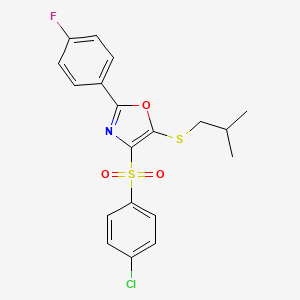
4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole, commonly known as CFI-400945, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the class of oxazole compounds and has been identified as a potent inhibitor of checkpoint kinase 1 (CHK1), a protein that plays a crucial role in the DNA damage response pathway. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer treatment.
作用机制
4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole is a protein kinase that plays a crucial role in the DNA damage response pathway. It is activated in response to DNA damage and helps to prevent the replication of damaged DNA. This compound inhibition has been identified as a promising strategy for cancer treatment, as cancer cells are often more reliant on the DNA damage response pathway than normal cells. CFI-400945 binds to the ATP-binding site of this compound and inhibits its activity, leading to the disruption of the DNA damage response pathway and ultimately, cell death in cancer cells.
Biochemical and Physiological Effects:
CFI-400945 has been shown to have potent antitumor activity in preclinical models of cancer. The compound has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In addition, CFI-400945 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the major advantages of CFI-400945 is its potent antitumor activity in preclinical models of cancer. The compound has shown promising results in various cancer types and has been shown to sensitize cancer cells to DNA-damaging agents. In addition, the compound has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of CFI-400945 is its specificity for 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole. While this compound inhibition has been identified as a promising strategy for cancer treatment, it is possible that targeting other proteins in the DNA damage response pathway may be more effective in some cases.
未来方向
There are several future directions for the development of CFI-400945 as a cancer treatment. One direction is the evaluation of the compound in combination with other DNA-damaging agents, such as chemotherapy and radiation therapy. Preclinical studies have shown that CFI-400945 can sensitize cancer cells to these agents, suggesting that combination therapy may be more effective than monotherapy. Another direction is the evaluation of the compound in specific cancer types, such as breast cancer and lung cancer, where 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole inhibition has shown promising results. Finally, the development of more potent and selective this compound inhibitors may lead to improved efficacy and reduced toxicity in normal cells.
合成方法
The synthesis of CFI-400945 involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to form the intermediate compound 4-(4-fluorophenylsulfonyl)chloride. This intermediate compound is then reacted with isobutyl mercaptan and 2-bromo-5-nitrothiazole to yield the final product, CFI-400945. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学研究应用
CFI-400945 has been extensively studied in preclinical models of cancer, including cell lines and animal models. The compound has shown potent antitumor activity in various cancer types, including breast, lung, and colon cancer. Its mechanism of action involves the inhibition of 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole, a protein that plays a crucial role in the DNA damage response pathway. By inhibiting this compound, CFI-400945 disrupts the repair of DNA damage, leading to cell death in cancer cells.
属性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-(2-methylpropylsulfanyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S2/c1-12(2)11-26-19-18(27(23,24)16-9-5-14(20)6-10-16)22-17(25-19)13-3-7-15(21)8-4-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFXDHNWTXHFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

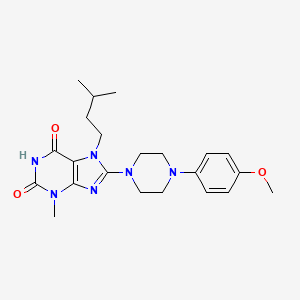
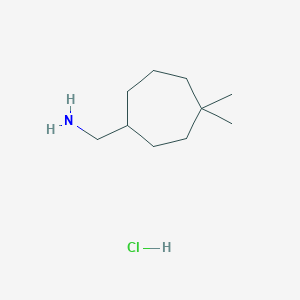
![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)
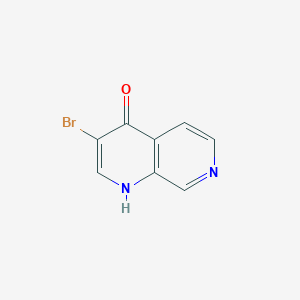

![2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2812816.png)
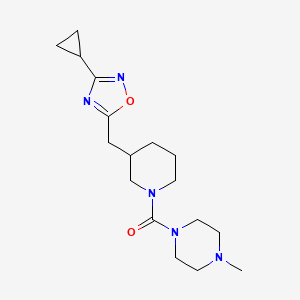
![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)
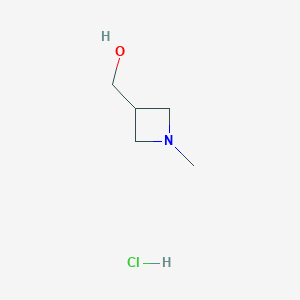
![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
